molecular formula C18H20N2O3S B5773352 N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

カタログ番号: B5773352
分子量: 344.4 g/mol
InChIキー: FCOCUPBPVMNYEJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, also known as PF-04457845, is a selective and potent antagonist of the nociceptin/orphanin FQ peptide receptor (NOP). NOP is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and mood disorders. PF-04457845 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various disorders.

作用機序

N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide is a selective antagonist of the NOP receptor. The NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. It is involved in the regulation of pain, anxiety, and mood disorders. The activation of the NOP receptor by its endogenous ligand, nociceptin/orphanin FQ peptide, produces anxiogenic and pronociceptive effects. This compound blocks the binding of nociceptin/orphanin FQ peptide to the NOP receptor, thereby producing anxiolytic and antinociceptive effects.
Biochemical and physiological effects:
This compound has been shown to produce anxiolytic, antidepressant, and antinociceptive effects in preclinical models. It has also been found to have a favorable safety profile in animal studies. This compound does not produce any significant effects on locomotor activity, body temperature, or cardiovascular function. It also does not produce any significant changes in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine.

実験室実験の利点と制限

N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has several advantages for lab experiments. It is a selective and potent antagonist of the NOP receptor, which makes it a useful tool for studying the role of the NOP receptor in various physiological and pathological processes. It has also been shown to have a favorable safety profile in animal studies, which makes it suitable for long-term studies. However, this compound has some limitations as well. It is not orally bioavailable, which limits its use in oral dosing studies. It also has a short half-life, which requires frequent dosing in long-term studies.

将来の方向性

N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various disorders. However, more research is needed to fully understand its mechanism of action and therapeutic potential. Some future directions for research on this compound include:
- Investigating its effects on other physiological and pathological processes such as addiction, inflammation, and neurodegeneration.
- Developing more potent and orally bioavailable analogs of this compound for clinical use.
- Studying its effects in human subjects to determine its efficacy and safety as a therapeutic agent.

合成法

The synthesis of N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide involves several steps, starting from the reaction of 4-cyano-3-(trifluoromethyl)benzoic acid with cyclopropylamine to form N-cyclopropyl-4-cyano-3-(trifluoromethyl)benzamide. The next step is the reduction of the cyano group using lithium aluminum hydride to obtain N-cyclopropyl-4-amino-3-(trifluoromethyl)benzamide. The final step involves the reaction of this compound with methylsulfonyl chloride and phenylboronic acid to form this compound.

科学的研究の応用

N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of various disorders such as anxiety, depression, and pain. In a study conducted on rats, this compound was found to have anxiolytic and antidepressant effects. Another study showed that this compound reduced nociceptive responses in a rat model of neuropathic pain.

特性

IUPAC Name

N-cyclopropyl-4-[(N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-24(22,23)20(17-5-3-2-4-6-17)13-14-7-9-15(10-8-14)18(21)19-16-11-12-16/h2-10,16H,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOCUPBPVMNYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NC2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。